200-708-1

概要

説明

アンピシリンナトリウムは、ペニシリンの半合成誘導体であり、アミノペニシリン系抗生物質に属します。グラム陽性菌とグラム陰性菌の両方によって引き起こされるさまざまな細菌感染症の治療に広く使用されています。 アンピシリンナトリウムは、その広域スペクトルの抗菌活性で知られており、臨床現場で、呼吸器感染症、尿路感染症、髄膜炎、サルモネラ症、心内膜炎の治療に使用されることがよくあります .

科学的研究の応用

Ampicillin sodium is extensively used in scientific research across various fields:

作用機序

アンピシリンナトリウムは、細菌の細胞壁合成を阻害することで、殺菌作用を発揮します。細菌の細胞壁に存在するペニシリン結合タンパク質(PBP)と呼ばれる特定のタンパク質に結合します。 この結合は、ペプチドグリカン合成の最終的なトランスペプチダーゼ反応を阻害し、細胞壁形成を破壊し、最終的に細菌細胞の溶解を引き起こします .

生化学分析

Biochemical Properties

Ampicillin sodium plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs) located in the bacterial cell wall. These PBPs are enzymes involved in the final stages of peptidoglycan synthesis, which is essential for bacterial cell wall integrity. By binding to PBPs, Ampicillin sodium inhibits their activity, leading to the disruption of cell wall synthesis and ultimately causing bacterial cell lysis .

Cellular Effects

Ampicillin sodium affects various types of cells and cellular processes. In bacterial cells, it inhibits cell wall synthesis, leading to cell lysis and death. This disruption of cell wall integrity also affects cell signaling pathways and gene expression, as the bacteria are unable to maintain their structural integrity. In mammalian cells, Ampicillin sodium can influence cellular metabolism by altering the composition of the gut microbiota, which can impact nutrient absorption and immune function .

Molecular Mechanism

The molecular mechanism of action of Ampicillin sodium involves binding to penicillin-binding proteins (PBPs) in the bacterial cell wall. This binding inhibits the transpeptidation step of peptidoglycan synthesis, which is crucial for maintaining cell wall integrity. As a result, the bacterial cell wall becomes weakened, leading to cell lysis and death. Ampicillin sodium is also resistant to hydrolysis by beta-lactamases, enzymes produced by some bacteria to inactivate beta-lactam antibiotics .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ampicillin sodium can change over time. The stability of Ampicillin sodium in aqueous solutions is influenced by factors such as pH and temperature. Over time, the antibiotic may degrade, reducing its effectiveness. Long-term exposure to Ampicillin sodium can also lead to the development of antibiotic resistance in bacterial populations, which can impact its efficacy in treating infections .

Dosage Effects in Animal Models

The effects of Ampicillin sodium vary with different dosages in animal models. At therapeutic doses, Ampicillin sodium effectively treats bacterial infections without causing significant adverse effects. At high doses, it can cause toxicity, including gastrointestinal disturbances and alterations in liver and kidney function. The threshold for these toxic effects varies depending on the species and individual sensitivity .

Metabolic Pathways

Ampicillin sodium is primarily excreted unchanged in the urine, indicating minimal metabolism in the body. It interacts with renal transporters that facilitate its excretion. The metabolic pathways involved in the degradation of Ampicillin sodium are not well-characterized, but it is known to be stable against hydrolysis by beta-lactamases .

Transport and Distribution

Ampicillin sodium is distributed throughout the body, with a volume of distribution slightly higher than the extracellular fluid volume. It is transported across cell membranes by specific transporters and is primarily excreted unchanged in the urine. The distribution of Ampicillin sodium is limited by its binding to plasma proteins, which affects its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of Ampicillin sodium is primarily within the bacterial cell wall, where it exerts its bactericidal effects. It does not require specific targeting signals or post-translational modifications to reach its site of action. In mammalian cells, Ampicillin sodium does not accumulate in specific organelles but may influence cellular function indirectly through its effects on the gut microbiota .

準備方法

合成経路と反応条件

アンピシリンナトリウムの調製には、いくつかの段階が含まれます。一般的な方法の1つは、アンピシリン三水和物を原料として開始します。このプロセスには、アンピシリンアミン塩中間体の調製と分離、続いてイソオクタン酸ナトリウム溶液の調製が含まれます。次に、アンピシリンアミン塩をイソオクタン酸ナトリウム溶液に再溶解して、反応のための塩を形成します。 最後の段階では、結晶化、ろ過、洗浄、乾燥を行ってアンピシリンナトリウムを得ます .

工業生産方法

工業的な環境では、アンピシリンナトリウムの生産は、通常、上記と同様の方法を使用した大規模合成によって行われます。このプロセスは、高純度、品質安定性、低不純物含有量のために最適化されています。 重要な中間体であるアンピシリンアンモニウム塩を分離することにより、最終生成物が高品質で良好な流動性を有することが保証されます .

化学反応の分析

反応の種類

アンピシリンナトリウムは、ヒドロキシルラジカルとの分解を含むさまざまな化学反応を起こします。 この反応は熱力学的に好都合であり、ヒドロキシルラジカルをβ-ラクタム環のカルボニル基に加えることが伴います .

一般的な試薬と条件

アンピシリンナトリウムを含む反応で使用される一般的な試薬には、ヒドロキシルラジカルやその他の酸化剤が含まれます。 反応条件には、最適な反応速度と生成物の形成を確保するために、特定の温度とpHの設定が含まれることがよくあります .

生成される主な生成物

アンピシリンナトリウムの分解から生成される主な生成物には、さまざまな中間体が含まれ、その一部は親化合物よりも高い毒性を示す可能性があります .

科学研究への応用

アンピシリンナトリウムは、さまざまな分野の科学研究で広く使用されています。

類似化合物との比較

アンピシリンナトリウムは、ペニシリン、セファロスポリン、カルバペネム、モノバクタムを含むβ-ラクタム系抗生物質ファミリーの一部です . 他の類似化合物と比較して、アンピシリンナトリウムはより広範囲の活性を持ち、より幅広い細菌に効果があります。 これは、耐性菌が産生するβ-ラクタマーゼ酵素による分解を受けやすくなります .

類似化合物

アモキシシリン: アンピシリンに似ていますが、経口吸収が良好で、消化器系の副作用が少ない.

ペニシリンG: グラム陽性菌に有効ですが、アンピシリンと比較してグラム陰性菌に効果が低い.

セファレキシン: 作用機序が似ていますが、活性の範囲が異なる第1世代セファロスポリン.

アンピシリンナトリウムの広域スペクトル活性や細菌の細胞壁合成を阻害する能力など、独特の特性により、臨床および研究環境の両方で貴重な抗生物質となっています。

特性

CAS番号 |

69-52-3 |

|---|---|

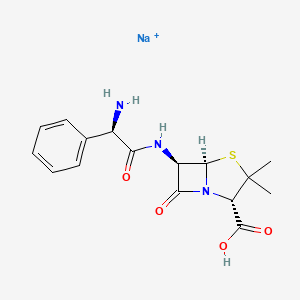

分子式 |

C16H19N3NaO4S |

分子量 |

372.4 g/mol |

IUPAC名 |

sodium;(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C16H19N3O4S.Na/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);/t9-,10-,11+,14-;/m1./s1 |

InChIキー |

CFOQSNKFOROIKY-YWUHCJSESA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C.[Na+] |

異性体SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)C.[Na] |

正規SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C.[Na] |

外観 |

Solid powder |

Key on ui other cas no. |

69-52-3 |

ピクトグラム |

Irritant; Health Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

69-53-4 (Parent) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Amcill Aminobenzyl Penicillin Aminobenzylpenicillin Ampicillin Ampicillin Sodium Ampicillin Trihydrate Antibiotic KS R1 Antibiotic KS-R1 KS-R1, Antibiotic Omnipen Penicillin, Aminobenzyl Pentrexyl Polycillin Sodium, Ampicillin Trihydrate, Ampicillin Ukapen |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。